

Chemical properties and stability of Sulfameter-13C6

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Compound of Interest

Compound Name: Sulfameter-13C6

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Sulfameter-13C6: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, stability, and analytical methodologies related to **Sulfameter-13C6**. This isotopically labeled internal standard is critical for the accurate quantification of Sulfameter, a long-acting sulfonamide antibiotic, in various biological matrices. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Properties and Stability

Sulfameter-13C6 is a stable, isotopically labeled form of Sulfameter, where six carbon atoms on the phenyl ring have been replaced with the ^{13}C isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification assays.

Physicochemical Properties

A summary of the key physicochemical properties of Sulfameter and **Sulfameter-13C6** is presented in Table 1.

Table 1: Physicochemical Properties of Sulfameter and **Sulfameter-13C6**

Property	Sulfameter	Sulfameter-13C6
Molecular Formula	C ₁₁ H ₁₂ N ₄ O ₃ S	C ₅ ¹³ C ₆ H ₁₂ N ₄ O ₃ S[1]
Molecular Weight	280.31 g/mol [2][3]	286.29 g/mol
CAS Number	651-06-9[3][4]	Not available
Appearance	White to off-white crystalline powder	Solid
Solubility	DMSO: ≥ 100 mg/mL Water: < 0.1 mg/mL (insoluble)	Not specified, expected to be similar to Sulfameter

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of **Sulfameter-13C6**.

Table 2: Stability and Storage Recommendations

Condition	Recommendation
Powder	Store at -20°C for up to 3 years or at 4°C for up to 2 years.
In Solvent	Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.

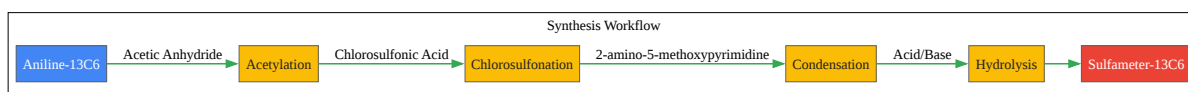
Degradation Pathways: Sulfonamides, as a class of compounds, can degrade through various pathways, including hydrolysis, oxidation, and photolysis. Key degradation products can include sulfanilic acid and the corresponding amino-heterocycle resulting from the cleavage of the sulfonamide bond. Biodegradation in environmental systems has also been observed.

Experimental Protocols

This section details essential experimental procedures for the synthesis, purification, and quantification of **Sulfameter-13C6**.

Synthesis of Sulfameter-13C6

The synthesis of phenyl-ring- ^{13}C -labeled sulfonamides can be achieved using commercially available ^{13}C -labeled aniline as a starting material. A general multi-step synthesis is outlined below.



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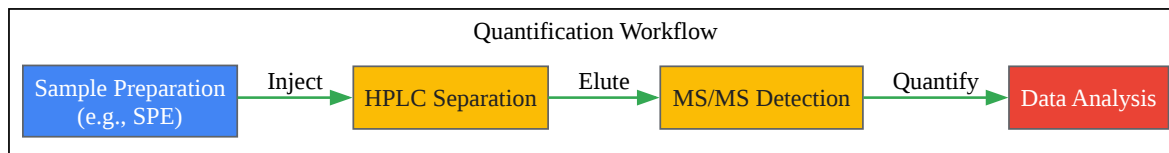
Caption: General workflow for the synthesis of **Sulfameter-13C6**.

Protocol:

- Acetylation: Uniformly labeled [$^{13}\text{C}_6$]-aniline is acetylated using acetic anhydride to protect the amino group, yielding [$^{13}\text{C}_6$]-acetanilide.
- Chlorosulfonation: The resulting acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, forming N-acetyl- $^{13}\text{C}_6$ -sulfanilyl chloride.
- Condensation: The N-acetyl- $^{13}\text{C}_6$ -sulfanilyl chloride is condensed with 2-amino-5-methoxypyrimidine.
- Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, **Sulfameter-13C6**.
- Purification: The product can be purified by recrystallization or chromatographic techniques such as HPLC.

Quantification of Sulfameter using Sulfameter-13C6

Accurate quantification of Sulfameter in biological samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Sulfameter-13C6** as an internal standard.



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Caption: Typical workflow for the quantification of Sulfameter.

Protocol:

- Sample Preparation (Solid-Phase Extraction - SPE):
 - Condition an Oasis HLB SPE cartridge.
 - Load the pre-treated sample (e.g., honey, plasma) onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analyte and internal standard with an appropriate solvent (e.g., methanol with acetic acid).
 - Evaporate the eluate and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - HPLC System: A high-performance liquid chromatography system.
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of acidified water and methanol or acetonitrile.
 - Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Ionization: Electrospray ionization (ESI) in positive mode is typically used for sulfonamides.
- Data Analysis:
 - The concentration of Sulfameter is determined by comparing the peak area ratio of the analyte to the internal standard (**Sulfameter-13C6**) against a calibration curve.

Forced Degradation Study

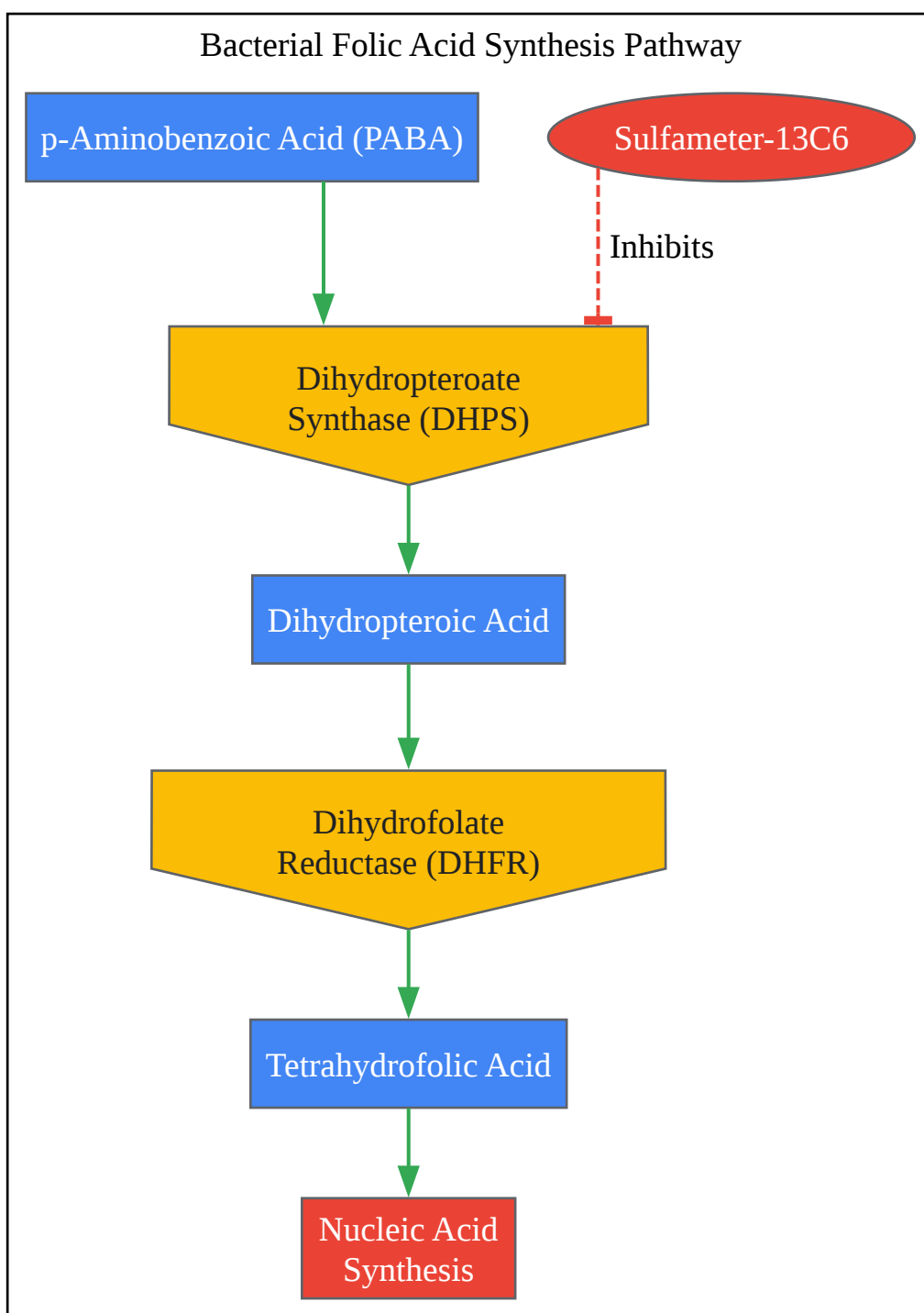
To assess the stability of Sulfameter and identify potential degradation products, a forced degradation study can be performed under various stress conditions.

Protocol:

- Acid Hydrolysis: Dissolve the compound in 0.1 M to 1 M HCl and heat at 60-80°C for a specified time.
- Base Hydrolysis: Dissolve the compound in 0.1 M to 1 M NaOH and heat at 60-80°C for a specified time.
- Oxidative Degradation: Dissolve the compound in a solution of 3-30% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-100°C).
- Photodegradation: Expose a solution of the compound to light with combined visible and UV outputs, as per ICH guideline Q1B.
- Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent drug from its degradation products.

Mechanism of Action

Sulfameter, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition disrupts bacterial growth and replication.



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Caption: Mechanism of action of Sulfameter as a competitive inhibitor of DHPS.

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